REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([O:11]C)=[O:10])[CH:2]=[CH2:3].O1CCCC1.[OH-].[Li+]>CO>[CH2:1]([N:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([OH:11])=[O:10])[CH:2]=[CH2:3] |f:2.3|
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Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
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C(C=C)N1C(=CC=C1)C(=O)OC
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Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Li+]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 5 hours at 60° C
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Methanol and tetrahydrofuran were removed under reduced pressure
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated sodium chloride solution and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |